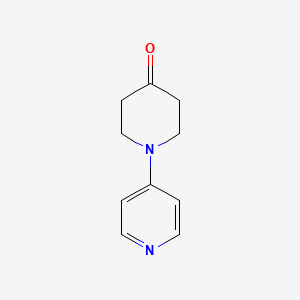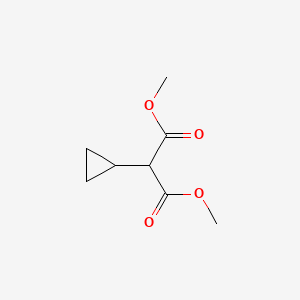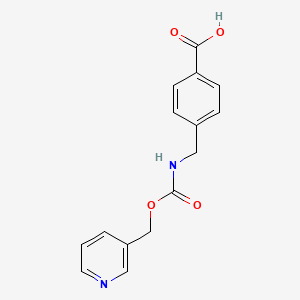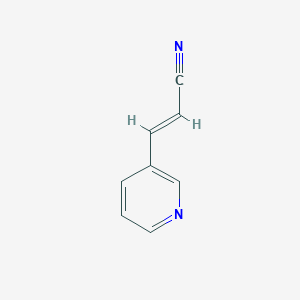
1-Pyridin-4-ylpiperidin-4-one
Übersicht
Beschreibung
1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound with the empirical formula C10H12N2O . Its molecular weight is 176.22 .
Synthesis Analysis
A series of 2,6-diaryl-3-methyl-4-piperidones, which are similar to 1-Pyridin-4-ylpiperidin-4-one, were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The SMILES string of 1-Pyridin-4-ylpiperidin-4-one is O=C1CCN(CC1)c2ccncc2 . The InChI is 1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pyridin-4-ylpiperidin-4-one include its molecular formula (C10H12N2O), molecular weight (176.22), and its structural representations in SMILES and InChI formats .Wissenschaftliche Forschungsanwendungen
-
Antimicrobial Activity
- Field : Biomedical Science
- Application : Piperidin-4-ones and their derivatives have been explored for their antimicrobial properties .
- Method : A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
- Results : Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine) .
-
Fluorescent Protein Research
- Field : Molecular Biology
- Application : Piperidin-4-ones may play a role in the development of fluorescent proteins (FPs) and their antibodies, particularly nanobodies .
- Method : The development of FPs involves the use of antibodies targeting FPs. These antibodies, particularly nanobodies, can be expressed and functional in living cells .
- Results : The research progress of these antibodies and their advanced applications are making FPs more valuable in biological research .
-
Pharmacological Applications
- Field : Pharmacology
- Application : Piperidine derivatives play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Method : The synthesis of various piperidine derivatives involves intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Anticancer Targeting Agents
- Field : Oncology
- Application : Pyridine-containing compounds have increasing importance for medicinal application as anticancer targeting agents .
- Method : The synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
- Results : Pyridine-containing compounds exhibited cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
-
Fragment-Based Drug Design
- Field : Medicinal Chemistry
- Application : The physicochemical properties of piperidin-4-ones can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, leading to its wide application in fragment-based drug design .
- Method : This involves feasible synthesis routes via established condensation reactions .
- Results : This approach has been used in the development of biomolecular mimetics and kinase hinge-binding .
-
Antiviral and Antidiabetic Applications
- Field : Pharmacology
- Application : Pyridine-containing compounds, which could include “1-Pyridin-4-ylpiperidin-4-one”, have been found to have antiviral and antidiabetic applications .
- Method : This involves the synthesis of a variety of pyridine derivatives .
- Results : These compounds have shown promising results in the treatment of viral infections and diabetes .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMUBIIZUKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462597 | |
| Record name | 1-pyridin-4-ylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-4-ylpiperidin-4-one | |
CAS RN |
126832-81-3 | |
| Record name | 1-pyridin-4-ylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-yl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














